molecular formula C18H15NO B387766 N-(3-Methylphenyl)-1-naphthamide

N-(3-Methylphenyl)-1-naphthamide

Cat. No.: B387766
M. Wt: 261.3g/mol
InChI Key: ZQIBGFUTQCVROE-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-1-naphthamide is an aromatic amide derivative featuring a naphthalene ring system linked via a carboxamide group to a 3-methylphenyl substituent. These compounds are often explored for their biological activities, including kinase inhibition, phytotoxicity, and receptor modulation .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3g/mol

IUPAC Name

N-(3-methylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)19-18(20)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20)

InChI Key

ZQIBGFUTQCVROE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties. Key analogs include:

N-(4-Chlorophenyl)-1-naphthamide Derivatives

Multiple derivatives from (Table 1) feature a 4-chlorophenyl group paired with diverse heterocyclic substitutions on the naphthamide core. For example:

  • N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide (Compound 8) exhibits high potency, with a reported activity value of 8.39794 (likely pIC₅₀ or similar) .
  • N-(4-Chlorophenyl)-6-(7-methoxyquinolin-4-yloxy)-1-naphthamide (Compound 9) shows even greater activity (9.0), suggesting methoxy groups enhance target affinity .
N-(2-Hydroxyphenyl)-1-naphthamide

This analog (CAS 110809-23-9) replaces the 3-methyl group with a 2-hydroxyphenyl moiety. The hydroxyl group introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the methyl-substituted derivative .

Heterocyclic Modifications on the Naphthamide Core

The naphthamide scaffold is frequently modified with heterocyclic extensions to enhance activity. Examples from include:

  • Pyrimidinyloxy (Compound 6): Moderate activity (7.69897).
  • Quinazolinyloxy (Compound 13): Higher activity (8.69897), indicating that fused heterocycles like quinazoline improve potency .

The absence of such extensions in N-(3-Methylphenyl)-1-naphthamide suggests its activity profile may differ, prioritizing simpler binding interactions.

Structural Similarity and Tanimoto Scores

highlights the use of Tanimoto scores to prioritize compounds with structural similarity to known actives. For instance, N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) was selected based on its resemblance to active kinase inhibitors. The 3-methylphenyl group in the target compound may confer a comparable Tanimoto score to phenyl-substituted analogs, though specific data are unavailable .

Phytotoxic and Environmental Effects

Data Table: Key Analogs and Activity Metrics

Compound Name Substituent on Phenyl Core Modification Activity Value* Reference
N-(4-Chlorophenyl)-6-(quinolin-4-yloxy)-1-naphthamide 4-Chloro Quinolinyloxy 8.39794
N-(4-Chlorophenyl)-6-(7-methoxyquinolin-4-yloxy)-1-naphthamide 4-Chloro 7-Methoxyquinolinyloxy 9.00000
N-(2-Hydroxyphenyl)-1-naphthamide 2-Hydroxy None N/A
This compound (Target) 3-Methyl None N/A -

*Activity values inferred from (higher values indicate greater potency).

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